(Rac)-D3S-001

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C32H35F6N7O3 |

|---|---|

分子量 |

679.7 g/mol |

IUPAC 名称 |

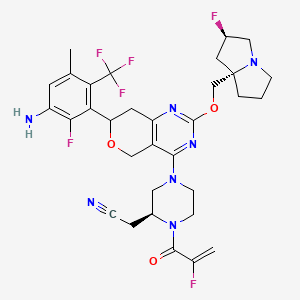

2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24?,31+/m1/s1 |

InChI 键 |

JOLORSRKBHXPFT-RTZFKIBNSA-N |

手性 SMILES |

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N |

规范 SMILES |

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N |

产品来源 |

United States |

Foundational & Exploratory

(Rac)-D3S-001: A Deep Dive into the Mechanism of a Next-Generation KRAS G12C Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of (Rac)-D3S-001, a novel, next-generation covalent inhibitor of the KRAS G12C mutation. Developed to address the limitations of first-generation inhibitors, D3S-001 exhibits a unique kinetic profile characterized by rapid and sustained target engagement, leading to potent and durable suppression of oncogenic signaling. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and precision medicine.

Core Mechanism of Action

This compound is a highly selective, orally bioavailable small molecule that covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] A key feature of its mechanism is its specific targeting of the inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state of KRAS G12C.[3][4] By irreversibly locking the protein in this "off" conformation, D3S-001 effectively prevents the exchange of GDP for guanosine triphosphate (GTP), a critical step for KRAS activation and downstream signaling.[1][2][3] This mode of action ultimately leads to the inhibition of oncogenic signaling pathways and subsequent tumor growth.[3]

A significant differentiator of D3S-001 compared to first-generation inhibitors like sotorasib (B605408) and adagrasib is its rapid target engagement (TE) kinetics.[3][4] This allows D3S-001 to overcome the dynamic nucleotide cycling of KRAS between its active and inactive states, a potential mechanism of resistance to earlier inhibitors.[3][4] Even in the presence of growth factors that promote the GDP-to-GTP exchange, D3S-001 maintains its ability to deplete the pool of active, GTP-bound KRAS G12C.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data that underscore the potency and efficacy of this compound in preclinical and clinical settings.

Table 1: Cellular Activity of KRAS G12C Inhibitors in NCI-H358 NSCLC Cells

| Compound | IC50 for Active KRAS Inhibition (nmol/L) |

| ARS-853 | 5899 |

| ARS-1620 | 692 |

| Sotorasib | 35 |

| Adagrasib | 78 |

| This compound | 0.6 |

Data from active RAS-GTP pull-down assay followed by immunoblotting after a 2-hour treatment.[3]

Table 2: Inhibition of pERK in KRAS G12C-Mutant Cell Lines

| Cell Line | Compound | IC50 for pERK Inhibition (nmol/L) |

| NCI-H358 | This compound | 0.5 |

| MIA PaCa-2 | This compound | 0.3 |

Inhibitory effects on the phosphorylation of ERK were quantified after 2 hours of compound treatment.[2]

Table 3: Biochemical and Biophysical Parameters of Covalent Inhibition

| Parameter | This compound |

| k_inact_ (s⁻¹) | Value not explicitly stated in provided search results |

| K_I_ (μmol/L) | Value not explicitly stated in provided search results |

| k_inact_/K_I_ (μmol/L⁻¹s⁻¹) | Value not explicitly stated in provided search results |

While the search results mention the evaluation of these parameters via SPR, the specific numerical values for D3S-001 were not detailed in the provided snippets.[3]

Table 4: Clinical Efficacy of this compound in Phase 1/2 Trial (NCT05410145)

| Tumor Type | Patient Population | Overall Response Rate (ORR) |

| Multiple Solid Tumors | KRAS G12C Inhibitor-Naïve | 73.5% |

| Non-Small Cell Lung Cancer (NSCLC) | KRAS G12C Inhibitor-Naïve | 66.7% |

| Colorectal Cancer (CRC) | KRAS G12C Inhibitor-Naïve | 88.9% |

| Pancreatic Ductal Adenocarcinoma (PDAC) | KRAS G12C Inhibitor-Naïve | 75.0% |

| NSCLC | Previously treated with KRAS G12C inhibitors | 30.0% (Partial Response Rate) |

Data from the ongoing Phase 1/2 clinical trial.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Active RAS-GTP Pull-down and Western Blotting

This assay is crucial for determining the cellular activity of KRAS G12C inhibitors by measuring the levels of active, GTP-bound RAS.

1. Cell Lysis:

-

Cells are treated with various concentrations of the inhibitors for a specified duration (e.g., 2 hours).[3]

-

Following treatment, cells are washed with ice-cold PBS and lysed on ice for 30 minutes using a cell lysis buffer (e.g., CST, Cat# 9803S) supplemented with phosphatase and protease inhibitors.[3]

-

The cell lysate is then clarified by centrifugation at 14,000 rpm for 40 minutes at 4°C to remove cellular debris.[3]

2. RAS-GTP Pull-down:

-

The clarified cell supernatants are incubated with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of an effector protein (e.g., Raf1), which specifically binds to GTP-bound RAS. This complex is often immobilized on glutathione-agarose beads.

-

The mixture is incubated at 4°C with gentle agitation to allow for the specific pull-down of active RAS.

3. Western Blotting:

-

The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

The pulled-down proteins are eluted by boiling in SDS-PAGE sample buffer.

-

The samples are then resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for KRAS (e.g., Sigma-Aldrich Cat#WH0003845M1).[3]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The levels of active KRAS are detected by chemiluminescence, and the signal intensity is quantified.[3]

-

IC50 values are calculated using appropriate software such as GraphPad Prism.[3]

Surface Plasmon Resonance (SPR)

SPR is employed to characterize the binding kinetics of the inhibitors to the purified KRAS G12C protein.

1. Protein Immobilization:

-

Biotinylated KRAS G12C protein, pre-loaded with either GDP or a non-hydrolyzable GTP analog (GppNHp), is immobilized on a streptavidin (SA) sensor chip.[3]

2. Binding Analysis:

-

A serial dilution of the test compounds (e.g., this compound) is prepared in a running buffer (e.g., 10-mmol/L HEPES pH 7.4, 150-mmol/L NaCl, 0.05% P20, 1-mmol/L DTT, 1-mmol/L MgCl2, 1-μmol/L GDP, 1% DMSO).[3]

-

The compounds are injected over the sensor chip surface at a constant flow rate (e.g., 40 μL/minute) for a defined association phase (e.g., 120 seconds).[3]

-

This is followed by a dissociation phase where the running buffer flows over the chip (e.g., 900 seconds).[3]

-

The binding events are monitored in real-time as changes in the refractive index at the sensor surface.

3. Data Analysis:

-

A single-cycle kinetics program is often used for covalent inhibitors.[3]

-

The resulting sensorgrams are analyzed to determine the rate constant of association (k_on_), rate constant of dissociation (k_off_), the rate constant of reactivity (k_inact_), and the covalent affinity (K_I_).[3]

Visualizations

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

Caption: The KRAS signaling pathway, a key regulator of cell growth and survival.

Caption: Mechanism of this compound action on KRAS G12C.

Caption: Experimental workflow for evaluating KRAS G12C inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neweastbio.com [neweastbio.com]

- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. firstwordpharma.com [firstwordpharma.com]

The Discovery of (Rac)-D3S-001: A Next-Generation KRAS G12C Inhibitor with Potent and Rapid Target Engagement

(Shanghai, China) - The discovery of (Rac)-D3S-001, a novel, highly potent, and CNS-penetrable covalent inhibitor of KRAS G12C, represents a significant advancement in the ongoing effort to target this key oncogenic driver. Preclinical and clinical data reveal that D3S-001 exhibits rapid target engagement kinetics, overcomes the limitations of nucleotide cycling, and demonstrates robust anti-tumor activity across a range of cancer models.[1][2][3] This technical guide provides an in-depth overview of the discovery and preclinical characterization of D3S-001, for researchers, scientists, and drug development professionals.

Executive Summary

First-generation KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, have shown clinical activity but are limited by the depth and duration of response.[3][4][5] A key challenge is the dynamic cycling of KRAS between its inactive GDP-bound and active GTP-bound states. D3S-001, a next-generation inhibitor, was designed to "trap" the KRAS G12C protein in its inactive state more efficiently.[2] It demonstrates substantially improved covalent potency and faster target engagement kinetics compared to approved drugs in its class.[2][6] Notably, the target engagement of D3S-001 is not compromised by the presence of growth factors like EGF and HGF, a key differentiator from earlier inhibitors.[3][4] These superior preclinical properties have translated into promising clinical activity, with meaningful responses observed in an ongoing Phase 1 trial (NCT05410145).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of D3S-001 and other KRAS G12C inhibitors.

Table 1: Cellular Activity and Biochemical Potency of KRAS G12C Inhibitors

| Compound | Cellular Active KRAS IC50 (nM) in NCI-H358 cells | k_inact (s⁻¹) | K_I (μM) | k_inact/K_I (M⁻¹s⁻¹) |

| ARS-853 | 5899 | - | - | - |

| ARS-1620 | 692 | - | - | - |

| Sotorasib | 35 | 0.00035 | 0.28 | 1250 |

| Adagrasib | 78 | 0.00028 | 0.45 | 622 |

| D3S-001 | 0.6 | 0.0019 | 0.0012 | 1,580,000 |

Data sourced from Zhang et al., Cancer Discovery, 2024.[1][4][5]

Table 2: In Vitro Anti-proliferative Activity (IC50, nM) in KRAS G12C Mutant Cancer Cell Lines

| Cell Line | Cancer Type | D3S-001 | Sotorasib | Adagrasib |

| NCI-H358 | NSCLC | 1.2 | 4.5 | 11.2 |

| MIA PaCa-2 | Pancreatic | 2.5 | 10.1 | 25.6 |

| SW837 | Colorectal | 3.1 | 15.8 | 39.8 |

Data represents a selection of cell lines from the comprehensive analysis in Zhang et al., Cancer Discovery, 2024.[1]

Table 3: In Vivo Efficacy of D3S-001 in Xenograft Models

| Model | Cancer Type | Dose (mg/kg, QD) | Tumor Growth Inhibition (TGI) / Regression |

| NCI-H358 | NSCLC | 10 | 94% TGI |

| NCI-H358 | NSCLC | 30 | 72% Regression |

| MIA PaCa-2 | Pancreatic | 30 | 98% TGI |

| SW837 | Colorectal | 30 | 85% TGI |

Data sourced from preclinical studies presented in Zhang et al., Cancer Discovery, 2024 and ASCO abstracts.[7][8][9]

Key Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway

The KRAS protein is a central node in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. This switch is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP binding, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis. The G12C mutation impairs GAP-mediated hydrolysis, leading to an accumulation of the active, oncogenic GTP-bound state and constitutive activation of downstream pro-proliferative pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[10]

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.

Covalent Inhibitor Discovery Workflow

The discovery of covalent inhibitors like D3S-001 typically follows a structured workflow, beginning with target identification and validation, followed by screening for compounds that can form a covalent bond with a specific amino acid residue on the target protein.

Caption: General workflow for the discovery and development of covalent inhibitors.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To determine the binding kinetics (k_on, k_off, K_I, k_inact) of D3S-001 to KRAS G12C.

-

Instrumentation: Biacore 8K+ (Cytiva).

-

Method:

-

Biotinylated, GDP-bound KRAS G12C protein was immobilized on an SA sensor chip.

-

A 2-fold serial dilution of D3S-001 in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20, 1 mM DTT, 1 mM MgCl2, 1 µM GDP, 1% DMSO) was prepared.

-

The compound dilutions were injected over the chip surface at a flow rate of 40 µL/min for 120 seconds at 25°C using a single-cycle kinetics program.

-

Dissociation was monitored for 900 seconds.

-

The resulting sensorgrams were analyzed using Biacore Insight Evaluation software with a "two-state reaction model" to calculate the kinetic parameters.[11]

-

Cellular Phospho-ERK (pERK) HTRF Assay

-

Objective: To measure the inhibition of KRAS downstream signaling by quantifying phosphorylated ERK levels.

-

Assay Kit: Advanced ERK phosphor-T202/Y204 kit (Cisbio, Cat# 64AERPEG).

-

Method:

-

NCI-H358 or MIA PaCa-2 cells were seeded in 96-well plates and incubated.

-

Cells were treated with serial dilutions of D3S-001, sotorasib, or adagrasib for 2 hours.

-

Cells were lysed according to the kit manufacturer's protocol.

-

Lysates were transferred to a 384-well low volume detection plate.

-

HTRF detection reagents (a donor fluorophore-labeled antibody and an acceptor-labeled antibody) were added.

-

The plate was incubated to allow for the formation of the antibody-protein complex.

-

The HTRF signal, which is proportional to the amount of phosphorylated ERK, was read on a compatible plate reader.[12][13][14]

-

Cell Proliferation Assay (2D and 3D)

-

Objective: To determine the anti-proliferative effect of D3S-001 on cancer cell lines.

-

Reagent: CellTiter-Glo (CTG) Luminescent Cell Viability Assay (Promega, Cat#G7572).

-

Method:

-

For 2D assay: Cells were seeded in 96-well flat clear bottom black polystyrene plates.

-

For 3D assay: Cells were seeded in 96-well ultralow adhesion plates to form spheroids.

-

After overnight incubation, cells were treated with nine serial dilutions of D3S-001 or DMSO control (0.25% v/v) for 120 hours.

-

CellTiter-Glo reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Luminescence was measured on a plate reader.

-

IC50 values were calculated using GraphPad Prism.[12]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of D3S-001.

-

Animal Models: NCI-H358 (NSCLC) or MIA PaCa-2 (pancreatic) tumor-bearing mice.

-

Method:

-

Human cancer cells were implanted subcutaneously into immunocompromised mice.

-

Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups.

-

D3S-001 was administered orally once daily (QD) at various doses (e.g., 3, 10, 30, 100 mg/kg).

-

Tumor volumes were measured regularly (e.g., twice weekly) with calipers.

-

For pharmacodynamic (PD) studies, tumors were collected at specific time points (e.g., 6 hours post-treatment) to analyze downstream signaling markers like pERK by immunoblotting or RAS-GTP levels by ELISA.[12][15]

-

Conclusion

This compound is a next-generation KRAS G12C inhibitor with a highly differentiated preclinical profile characterized by exceptional potency and rapid, sustained target engagement that is unaffected by growth factor-mediated nucleotide cycling.[1][2][3][4] These attributes contribute to its robust anti-tumor activity in a variety of in vitro and in vivo models, including those with acquired resistance to first-generation inhibitors.[5][6] The promising early clinical data for D3S-001 suggest it has the potential to provide significant clinical benefit for patients with KRAS G12C-mutant cancers.[1][4]

References

- 1. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. ascopubs.org [ascopubs.org]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

- 10. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. HTRF ERK P-T202/Y204 KIT [weichilab.com]

- 15. researchgate.net [researchgate.net]

(Rac)-D3S-001 (Elisrasib): A Technical Whitepaper on a Next-Generation KRAS G12C Inhibitor

(Rac)-D3S-001 , also known as Elisrasib , is an investigational, orally bioavailable, next-generation covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a specific mutation at codon 12, where glycine (B1666218) is replaced by cysteine (G12C). This mutation is a key oncogenic driver in a significant subset of solid tumors. D3S-001 is designed to selectively and potently target the KRAS G12C mutant protein, offering a promising therapeutic strategy for patients with these cancers.

Core Target and Mechanism of Action

The primary molecular target of this compound is the KRAS G12C mutant protein . KRAS is a small GTPase that functions as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and persistent downstream signaling through pathways like the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.

D3S-001 is a GDP-bound state-selective inhibitor. It covalently binds to the cysteine residue of the G12C mutant, locking the KRAS protein in its inactive GDP-bound conformation.[1][2] This prevents the exchange of GDP for GTP, thereby inhibiting the activation of KRAS and blocking downstream oncogenic signaling.[3] A key feature of D3S-001 is its rapid and complete target engagement, which allows it to overcome the limitations of first-generation KRAS G12C inhibitors that can be compromised by the dynamic cycling of KRAS between its active and inactive states, especially in the presence of growth factors.[1][3][4]

Quantitative Data Summary

The following tables summarize the key preclinical and clinical data for this compound.

Table 1: Preclinical Potency of this compound

| Assay Type | Cell Line | IC50 Value (nM) | Comparison | Reference |

| Active RAS-GTP Pull-down | NCI-H358 (NSCLC) | 0.6 | 58-fold more potent than sotorasib, 130-fold more potent than adagrasib | [4] |

| Proliferation Assay | H358 (KRAS G12C mutant) | 0.6 | - | [5] |

| Proliferation Assay | MIA-Pa-Ca-2 (KRAS G12C mutant) | 0.44 | - | [5] |

Table 2: Clinical Efficacy of this compound (Phase 1a/1b Study - NCT05410145)

| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| KRAS G12C Inhibitor-Naïve (all tumor types) | 73.5% | - | [2][6] |

| Non-Small Cell Lung Cancer (NSCLC) - Inhibitor-Naïve | 66.7% | - | [2] |

| Colorectal Cancer (CRC) - Inhibitor-Naïve | 88.9% | - | [2][6] |

| Pancreatic Ductal Adenocarcinoma (PDAC) - Inhibitor-Naïve | 75.0% | - | [2][6] |

| Previously Treated NSCLC | 30% | 80% | [6] |

Experimental Protocols

Active RAS-GTP Pull-Down Assay

This assay is used to measure the levels of active, GTP-bound KRAS in cells following inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: NCI-H358 non-small cell lung cancer cells, which harbor the KRAS G12C mutation, are cultured under standard conditions.[7] The cells are then treated with varying concentrations of D3S-001 or comparator compounds for a specified period (e.g., 2 hours).[4][7]

-

Cell Lysis: After treatment, the cells are lysed in a buffer that preserves the GTP-bound state of RAS proteins.

-

Affinity Precipitation: The cell lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1), which is immobilized on beads (e.g., glutathione-agarose). The RBD specifically binds to the active, GTP-bound form of RAS.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Immunoblotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The levels of active KRAS are then detected by immunoblotting using a KRAS-specific antibody.[7]

-

Quantification: The chemiluminescence intensity of the bands corresponding to active KRAS is quantified, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).[7]

In Vivo Xenograft Models

These models are used to evaluate the anti-tumor efficacy of D3S-001 in a living organism.

Methodology:

-

Cell Line and Animal Models: Human cancer cell lines with the KRAS G12C mutation (e.g., MIA Pa-Ca-2 pancreatic cancer, SW837 colorectal cancer) or patient-derived xenograft (PDX) models are used.[4][7] The cells are implanted subcutaneously into immunocompromised mice.

-

Treatment Administration: Once the tumors reach a specified size, the mice are randomized into treatment groups. D3S-001, comparator drugs (e.g., sotorasib, adagrasib), or a vehicle control are administered orally at specified doses and schedules (e.g., once daily, QD).[4][7]

-

Tumor Growth Monitoring: Tumor volumes are measured regularly over the course of the study.

-

Pharmacokinetic and Pharmacodynamic Analysis: At the end of the study, plasma samples can be collected for pharmacokinetic (PK) analysis to determine drug exposure.[4] Tumor samples can be collected for pharmacodynamic (PD) analysis to assess target engagement and downstream signaling inhibition (e.g., by immunoblotting for p-ERK).[7]

-

Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition (TGI) between the treated and control groups.[4]

Visualizations

KRAS G12C Signaling Pathway and Inhibition by D3S-001

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of D3S-001.

Experimental Workflow for Preclinical Evaluation of D3S-001

Caption: A generalized workflow for the preclinical assessment of D3S-001.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. onclive.com [onclive.com]

- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. trial.medpath.com [trial.medpath.com]

- 7. researchgate.net [researchgate.net]

(Rac)-D3S-001: A Preclinical Data Summary and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, orally bioavailable, covalent inhibitor of KRAS G12C, a prevalent oncogenic driver in various solid tumors. This technical guide provides a comprehensive summary of the preclinical data for D3S-001, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information is intended to provide researchers, scientists, and drug development professionals with an in-depth understanding of the preclinical profile of this promising therapeutic agent.

Mechanism of Action

D3S-001 potently and selectively forms a covalent bond with the cysteine residue of the KRAS G12C mutant protein.[1][2] This irreversible binding traps KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways.[3] A key differentiating feature of D3S-001 is its rapid and complete target engagement, which allows it to effectively overcome the natural nucleotide cycling of KRAS, a mechanism that can limit the efficacy of first-generation inhibitors.[1][3]

Signaling Pathway

The KRAS protein is a critical node in cellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent aberrant activation of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and differentiation. D3S-001 effectively blocks this signaling cascade by locking KRAS G12C in its "off" state.

KRAS G12C Signaling Pathway and Inhibition by D3S-001.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of D3S-001.

In Vitro Potency

| Compound | Cellular Active KRAS Inhibition IC50 (nM) | Cell Proliferation Inhibition IC50 (nM) (NCI-H358) |

| D3S-001 | Single-digit nanomolar | Single-digit nanomolar |

| Sotorasib | - | - |

| Adagrasib | - | - |

| Data presented as single-digit nanomolar IC50 values as specific values were not publicly available.[4][5] |

In Vivo Efficacy in Xenograft Models

| Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Observations |

| KRAS G12C Xenograft Models | D3S-001 (monotherapy) | 10 | - | Tumor regression observed.[4][5] |

| CT26 (KRAS G12C syngeneic model) | D3S-001 (monotherapy) | 30 | - | 30% durable complete remission rate.[4][5] |

| CT26 (KRAS G12C syngeneic model) | D3S-001 + anti-PD-1 antibody | - | - | 70% durable complete remission rate.[4][5] |

| MIA PaCa-2 (Pancreatic Cancer CDX) | D3S-001 | - | - | D3S-001 showed robust anti-tumor activity.[6][7][8] |

| SW837 (Colorectal Cancer CDX) | D3S-001 | - | - | D3S-001 demonstrated significant tumor growth inhibition.[7] |

| Specific TGI percentages were not consistently available in the public domain. |

Preclinical Pharmacokinetics

| Species | Dose | Key Parameters |

| Dog | 20 mg/kg/day (HNSTD) | - |

| Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life in preclinical species were not fully detailed in the provided search results. Human PK modeling predicts that a 200 mg QD dosing regimen would lead to >95% constant target blockage.[4] |

Experimental Protocols

RAS-GTP Pull-Down Assay

This assay is used to measure the levels of active, GTP-bound RAS in cell lysates.

Materials:

-

Cells expressing KRAS G12C (e.g., NCI-H358)

-

D3S-001 and control compounds

-

Lysis buffer (e.g., containing protease and phosphatase inhibitors)

-

RAS-binding domain (RBD) of RAF1 fused to GST, bound to glutathione-agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-KRAS antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Plate KRAS G12C mutant cells and allow them to adhere. Treat cells with varying concentrations of D3S-001 or control compounds for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-Down of Active RAS: Incubate equal amounts of protein from each lysate with GST-RBD beads to capture GTP-bound RAS.

-

Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the captured proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KRAS antibody to detect the amount of active RAS pulled down.

-

Detection: Use a chemiluminescence detection system to visualize the bands and quantify their intensity.

Cell Line-Derived Xenograft (CDX) Model

This in vivo model is used to evaluate the anti-tumor efficacy of D3S-001.

Materials:

-

Immunodeficient mice (e.g., nude or NOD-SCID)

-

KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

D3S-001 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the KRAS G12C mutant cancer cells under standard conditions.

-

Cell Implantation: Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer D3S-001 orally at the desired dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, or at specified time points, blood and tumor samples can be collected for PK and PD biomarker analysis.

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of D3S-001

Preclinical Development Workflow for D3S-001.

Conclusion

The preclinical data for D3S-001 demonstrate its potential as a highly potent and selective next-generation KRAS G12C inhibitor. Its rapid and complete target engagement, coupled with robust in vitro and in vivo anti-tumor activity, suggests a promising clinical profile. The favorable pharmacokinetic properties further support its development as an oral therapeutic. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and understanding of D3S-001 and other KRAS G12C inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of D3S-001 in patients with KRAS G12C-mutated cancers.[3][4][5]

References

- 1. D3 Bio Announces Oral Presentation of the Clinical Data of Its Lead Program, D3S-001, at the ESMO Congress 2024 [d3bio.com]

- 2. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

structure and properties of (Rac)-D3S-001

An In-depth Technical Guide on the Structure and Properties of Elisrasib (D3S-001)

This guide provides a comprehensive overview of the structure, properties, mechanism of action, and experimental evaluation of Elisrasib (D3S-001), a next-generation inhibitor of KRAS G12C. The information is intended for researchers, scientists, and professionals in the field of drug development.

Structure and Identification

Elisrasib, also known as D3S-001, is an orally bioavailable small molecule designed as a highly potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] While the query referred to "(Rac)-D3S-001," publicly available chemical information describes a specific stereoisomer, indicating that the compound used in research and clinical trials is not a racemic mixture.

Table 1: Chemical Identifiers for D3S-001

| Identifier | Value |

| IUPAC Name | 2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile[1] |

| Synonyms | Elisrasib, D3S-001, PFW9YLB86H, HY-160023[1] |

| Molecular Formula | C₃₂H₃₅F₆N₇O₃[1] |

| InChIKey | JOLORSRKBHXPFT-PNGHJTAWSA-N[1] |

Table 2: Physicochemical Properties of D3S-001

| Property | Value | Source |

| Molecular Weight | 679.7 g/mol | PubChem[1] |

| XLogP3 | 3.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Mechanism of Action

D3S-001 is a next-generation, GDP-bound conformation-selective KRAS G12C inhibitor.[3][4] KRAS mutations are key oncogenic drivers in many solid tumors.[3][5] The KRAS protein cycles between an inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state ("Off") and an active, guanosine triphosphate (GTP)-bound state ("On").[3][4] The G12C mutation allows for covalent targeting of the protein.

D3S-001 potently, selectively, and covalently binds to the cysteine residue of the KRAS G12C mutant protein while it is in the inactive GDP-bound state.[5][6] This action effectively "traps" the oncoprotein in its inactive form, abolishing the nucleotide cycling between the "Off" and "On" states.[6][7] A key differentiator of D3S-001 from first-generation inhibitors like sotorasib (B605408) and adagrasib is its faster target engagement (TE) kinetics.[3][4] This rapid engagement allows D3S-001 to maintain inhibition even in the presence of growth factors, which can accelerate nucleotide cycling and compromise the efficacy of slower-binding inhibitors.[3][4] By blocking KRAS G12C activation, D3S-001 inhibits downstream oncogenic signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), thereby halting tumor cell proliferation, invasion, and metastasis.[1] The molecule has also demonstrated properties of central nervous system (CNS) penetration.[2][6][8]

Pharmacological Properties and Efficacy

D3S-001 has demonstrated significantly improved potency and robust anti-tumor activity in both preclinical and clinical settings compared to first-generation inhibitors.

Table 3: Preclinical Potency and Target Engagement of KRAS G12C Inhibitors

| Parameter | D3S-001 | Sotorasib | Adagrasib | ARS-1620 | ARS-853 |

| Cellular Active KRAS IC₅₀ (nmol/L) | 0.6[3] | 35[3] | 78[3] | 692[3] | 5899[3] |

| Biochemical Potency (k_inact_/K_I_) (M⁻¹s⁻¹) | 1.58 x 10⁶[9] | N/A | N/A | N/A | N/A |

| Target Engagement | >95% in 2h @ 5nM[9] | N/A | N/A | N/A | N/A |

Table 4: Clinical Efficacy of D3S-001 (Phase 1 Trial NCT05410145)

| Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) |

| G12Ci-Inhibitor Naïve (Overall) | 73.5%[7][8][10][11] | N/A |

| Non-Small-Cell Lung Cancer (NSCLC) | 66.7%[7][11] | N/A |

| Colorectal Cancer (CRC) | 88.9%[7][11] | N/A |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0%[7][11] | N/A |

| G12Ci-Pretreated NSCLC | 30.0%[7][8][11] | 80.0%[7][8][11] |

In a Phase 1 trial, D3S-001 was well-tolerated, and a maximum tolerated dose was not reached.[11] The 600 mg once-daily dose was selected for further investigation.[7][11] Grade 3 treatment-related adverse events (TRAEs) occurred in 16.7% of the G12Ci-naïve cohort and 10.0% of the pretreated cohort, with no Grade 4 or 5 TRAEs reported.[11]

Experimental Protocols

The characterization of D3S-001 involved a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

Active RAS-GTP Pull-Down Assay: This assay was used to measure the inhibition of cellular active KRAS.[3][12]

-

Cell Culture and Treatment: NCI-H358 NSCLC cells, which harbor the KRAS G12C mutation, were treated with varying concentrations of KRAS G12C inhibitors for 2 hours.[3][12]

-

Cell Lysis: Cells were lysed to extract proteins.

-

Pull-Down: Cell lysates were incubated with a substrate that specifically binds to active, GTP-bound RAS.

-

Immunoblotting: The pulled-down proteins were separated by gel electrophoresis and transferred to a membrane. A KRAS-specific antibody was used to detect the amount of active KRAS.[3][12]

-

Quantification: Chemiluminescence intensity was used to quantify the levels of active KRAS, and IC₅₀ values were calculated.[3][12]

Surface Plasmon Resonance (SPR) Binding Analysis: SPR was employed to evaluate the biochemical covalent potency (k_inact_/K_I_).[9]

-

Chip Preparation: Biotinylated KRAS G12C protein was immobilized on streptavidin (SA) sensor chips.[3][12]

-

Analyte Injection: A serial dilution of the test compound (e.g., D3S-001) in a running buffer was injected over the chip surface at a constant flow rate.[3][12]

-

Data Collection: The binding (association) and subsequent release (dissociation) of the compound were monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Kinetic Analysis: The resulting sensorgrams were analyzed to calculate kinetic parameters, including the inactivation rate constant (k_inact_) and the inhibition constant (K_I_).[9]

Other Key Assays:

-

HTRF (Homogeneous Time-Resolved Fluorescence) Assay: Utilized to measure the inhibition of downstream signaling by quantifying the levels of phosphorylated ERK1/2 (p-ERK).[9]

-

CTG (CellTiter-Glo®) Luminescence Assay: Employed to assess the anti-proliferative effects of D3S-001 on various cancer cell lines.[9]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure the kinetics of KRAS G12C target engagement in cells.[9]

-

Xenograft and Syngeneic Models: In vivo efficacy was evaluated in various models, including MIA PaCa-2 (pancreatic), SW837 (colorectal), and CT26 (syngeneic) tumor models, by monitoring tumor volume over time following oral administration of the drug.[3][9][12]

References

- 1. D3S-001 | C32H35F6N7O3 | CID 167251905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. curetoday.com [curetoday.com]

- 6. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]

- 7. onclive.com [onclive.com]

- 8. trial.medpath.com [trial.medpath.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. D3S-001 in advanced solid tumors with KRASG12C mutations: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

(Rac)-D3S-001: A Next-Generation KRAS G12C Inhibitor Forging a New Path in Cancer Research

Shanghai, China - In the relentless pursuit of effective cancer therapies, a novel molecule, (Rac)-D3S-001, has emerged as a promising next-generation inhibitor targeting the KRAS G12C mutation, a notorious driver in a significant portion of solid tumors. This in-depth technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

This compound is a potent, selective, and covalent inhibitor that distinguishes itself by binding to the inactive, GDP-bound state of the KRAS G12C protein. This mechanism effectively locks the protein in its "off" state, thereby disrupting the nucleotide cycling between the inactive and active forms and leading to a rapid and complete engagement of the KRAS G12C target.[1] Preclinical studies have showcased its high covalent potency and ability to penetrate the central nervous system (CNS).[1]

Mechanism of Action and Signaling Pathway

The KRAS protein is a critical node in intracellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state. The G12C mutation results in a constitutively active protein, driving aberrant cell proliferation and survival. This compound covalently binds to the mutant cysteine residue at position 12, preventing the exchange of GDP for GTP and thus inhibiting downstream signaling through the MAPK pathway (RAF-MEK-ERK). This blockade ultimately leads to the suppression of tumor cell growth and survival.

Quantitative Data Summary

This compound has demonstrated significant anti-tumor activity in both preclinical and clinical settings. The following tables summarize key quantitative data from these studies.

Table 1: Preclinical Cellular Activity of KRAS G12C Inhibitors

| Compound | IC50 (nmol/L) in NCI-H358 cells |

| ARS-853 | 5899 |

| ARS-1620 | 692 |

| Sotorasib | 35 |

| Adagrasib | 78 |

| This compound | 0.6 |

| Data from active RAS-GTP pull-down assay after 2-hour treatment.[2] |

Table 2: Clinical Efficacy of this compound in Phase 1a/1b Study (NCT05410145)

| Cancer Type | Objective Response Rate (ORR) in G12Ci-Naïve Patients |

| Overall | 73.5% (25 of 34) |

| Non-Small Cell Lung Cancer (NSCLC) | 66.7% (14 of 21) |

| Colorectal Cancer (CRC) | 88.9% (8 of 9) |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0% (3 of 4) |

Table 3: Clinical Efficacy of this compound in G12Ci-Pretreated NSCLC Patients

| Metric | Value |

| Objective Response Rate (ORR) | 30.0% (6 of 20) |

| Disease Control Rate (DCR) | 80.0% (16 of 20) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.

Active RAS-GTP Pull-Down Assay

This assay is used to determine the cellular potency of KRAS G12C inhibitors by measuring the levels of active, GTP-bound KRAS.

Protocol:

-

Cell Culture and Treatment: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358) and allow them to adhere. Treat the cells with a serial dilution of this compound or control compounds for a specified period (e.g., 2 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

-

Affinity Precipitation: Incubate a standardized amount of protein from each lysate with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which is coupled to glutathione-agarose beads. This specifically captures the active, GTP-bound form of KRAS.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a specific anti-KRAS antibody.

-

Detection and Quantification: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

Xenograft Tumor Model Studies

To evaluate the in vivo anti-tumor efficacy of this compound, cell line-derived (CDX) and patient-derived xenograft (PDX) models are utilized.

Protocol:

-

Cell/Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells (e.g., MIA PaCa-2, SW837) or patient-derived tumor fragments into immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, this compound at various doses, and comparator drugs).

-

Drug Administration: Administer this compound orally at the specified doses and schedule (e.g., once daily).

-

Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

-

Endpoint and Analysis: Continue the treatment for a defined period or until the tumors in the control group reach a specific size. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group. Plasma and tumor tissue samples can be collected for pharmacokinetic and pharmacodynamic analyses.

Future Directions

The promising preclinical and early clinical data for this compound position it as a potential best-in-class KRAS G12C inhibitor. Ongoing and future research will focus on its evaluation in larger clinical trials, both as a monotherapy and in combination with other anti-cancer agents, to further define its role in the treatment of KRAS G12C-mutated cancers. The ability of this compound to overcome resistance to first-generation inhibitors and its CNS penetration are particularly noteworthy features that warrant further investigation.

References

The Covalent Dance: An In-depth Technical Guide to the Binding of (Rac)-D3S-001 with KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding mechanism of (Rac)-D3S-001, a next-generation inhibitor of the KRAS G12C mutant protein. KRAS mutations are among the most prevalent oncogenic drivers in human cancers, and for decades, KRAS was considered an "undruggable" target.[1] The emergence of covalent inhibitors targeting the specific G12C mutation has ushered in a new era of precision oncology.[1] D3S-001 has demonstrated significant potential by potently, selectively, and covalently binding to the inactive, GDP-bound state of KRAS G12C, effectively locking the protein in an "off" state.[2][3] This guide delves into the quantitative data, experimental methodologies, and signaling pathways that define the interaction of D3S-001 with its target.

Quantitative Analysis of this compound Binding and Activity

The efficacy of a covalent inhibitor is determined by its binding affinity, the rate of covalent bond formation, and its cellular activity. The following tables summarize the key quantitative data for D3S-001, providing a comparative perspective with first-generation KRAS G12C inhibitors, sotorasib (B605408) and adagrasib.

| Inhibitor | kinact/KI (M-1s-1) | kon (104 M-1s-1) | koff (10-4 s-1) | KI (μM) | kinact (10-3 s-1) | Cc |

| D3S-001 | 1.58 x 106 | 22.1 | 11.2 | 0.05 | 8.1 | 0.007 |

| Sotorasib | 1.16 x 105 | 1.8 | 15.6 | 0.84 | 9.8 | 0.088 |

| Adagrasib | 2.50 x 105 | 3.5 | 4.3 | 0.12 | 3.1 | 0.072 |

Table 1: Biochemical Potency of KRAS G12C Inhibitors. This table highlights the superior biochemical potency of D3S-001, as indicated by its exceptionally high kinact/KI value, determined by Surface Plasmon Resonance (SPR) binding analysis.[4][5]

| Cell Line | Inhibitor | p-ERK Inhibition IC50 (nM) | Anti-proliferation IC50 (nM) |

| NCI-H358 | D3S-001 | 0.8 | 1.2 |

| Sotorasib | 10.5 | 15.8 | |

| Adagrasib | 5.3 | 8.9 | |

| MIA PaCa-2 | D3S-001 | 1.5 | 2.1 |

| Sotorasib | 25.6 | 38.4 | |

| Adagrasib | 12.7 | 19.5 |

Table 2: Cellular Activity of KRAS G12C Inhibitors. This table showcases the enhanced cellular potency of D3S-001 in inhibiting the KRAS signaling pathway (p-ERK) and cell proliferation in cancer cell lines harboring the KRAS G12C mutation.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the covalent binding and activity of this compound.

Surface Plasmon Resonance (SPR) Binding Analysis

Objective: To determine the binding kinetics and affinity of D3S-001 to the KRAS G12C protein.

Methodology:

-

Immobilization: Recombinant human KRAS G12C protein (GDP-bound) is immobilized on a sensor chip.

-

Binding: A series of concentrations of D3S-001 are injected over the sensor surface, and the association (kon) and dissociation (koff) rates are measured in real-time by detecting changes in the refractive index at the surface.

-

Covalent Reaction: The irreversible binding is monitored over time to determine the rate of inactivation (kinact).

-

Data Analysis: The sensorgrams are fitted to a 1:1 binding model with a covalent modification component to calculate the kinetic constants (kon, koff, kinact) and the inactivation efficiency (kinact/KI).

Target Engagement Assay (ELISA-based)

Objective: To measure the engagement of D3S-001 with KRAS G12C within a cellular context.

Methodology:

-

Cell Treatment: Cancer cells harboring the KRAS G12C mutation are treated with varying concentrations of D3S-001 for a specified time.

-

Cell Lysis: The cells are lysed to release the cellular proteins.

-

Capture: The cell lysates are added to microplate wells coated with a capture antibody specific for KRAS.

-

Detection: A detection antibody that specifically recognizes either the unbound or the D3S-001-bound form of KRAS G12C is added. This is followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Generation: A substrate is added, and the resulting signal, which is proportional to the amount of engaged or unengaged KRAS G12C, is measured using a plate reader.

Phospho-ERK1/2 Inhibition Assay (HTRF)

Objective: To assess the functional consequence of KRAS G12C inhibition by measuring the phosphorylation of the downstream effector ERK.

Methodology:

-

Cell Culture and Treatment: KRAS G12C mutant cells are seeded in a microplate and treated with a dilution series of D3S-001.

-

Cell Lysis: After incubation, a lysis buffer is added to the wells.

-

HTRF Reaction: Two specific antibodies are added to the lysate: one labeled with a donor fluorophore (e.g., Europium cryptate) that recognizes total ERK, and another labeled with an acceptor fluorophore (e.g., d2) that specifically binds to the phosphorylated form of ERK (p-ERK).

-

Signal Detection: When both antibodies bind to p-ERK, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The HTRF signal is measured on a compatible plate reader, and the IC50 value is calculated.

Cell Proliferation Assay (CTG)

Objective: To determine the effect of D3S-001 on the proliferation of KRAS G12C-mutated cancer cells.

Methodology:

-

Cell Seeding and Treatment: Cancer cells are seeded in an opaque-walled multiwell plate and treated with various concentrations of D3S-001.

-

Incubation: The plate is incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Reagent Addition: The CellTiter-Glo® (CTG) reagent, which contains luciferase and its substrate, is added to each well.

-

Luminescence Measurement: The reagent lyses the cells, and the amount of ATP present, which is proportional to the number of viable cells, is quantified by the luminescent signal generated by the luciferase reaction. The signal is read on a luminometer, and the IC50 value is determined.

Visualizing the Molecular Interactions and Pathways

To better understand the complex biological processes involved, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating covalent inhibitors.

Caption: KRAS G12C Signaling Pathway and Inhibition by D3S-001.

Caption: Workflow for Characterizing KRAS G12C Covalent Inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

(Rac)-D3S-001: A Technical Deep Dive into Overcoming KRAS G12C Nucleotide Cycling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (Rac)-D3S-001, a next-generation, investigational covalent inhibitor of KRAS G12C. A significant challenge in targeting the KRAS G12C mutation has been the dynamic cycling between the inactive guanosine (B1672433) diphosphate (B83284) (GDP)-bound state and the active guanosine triphosphate (GTP)-bound state. First-generation inhibitors have shown limited efficacy, in part due to this rapid nucleotide exchange, especially in the presence of growth factors.[1][2][3][4][5] this compound has been engineered to overcome this limitation through substantially improved covalent potency and rapid target engagement kinetics.[2][6] This document summarizes the quantitative data, details key experimental protocols, and visualizes the underlying mechanisms of action.

Quantitative Data Summary

This compound demonstrates superior biochemical and cellular potency compared to first-generation KRAS G12C inhibitors, sotorasib (B605408) and adagrasib. The following tables summarize the key quantitative metrics from preclinical studies.

Table 1: Covalent Efficiency and Target Engagement Kinetics

| Parameter | This compound | Sotorasib | Adagrasib |

| Covalent Efficiency (k_inact/K_I, M⁻¹s⁻¹) | 1.43 x 10⁶ | ~2.0 x 10⁴ | ~7.1 x 10⁴ |

| Time to >95% Target Engagement (in whole cells) | 30 minutes | 3.7 hours | 2.8 hours |

| Inactivation t₁/₂ (in whole cells) | 5.8 minutes | Not Reported | Not Reported |

Data compiled from preclinical studies reported in the literature.[7]

Table 2: Cellular Activity in NCI-H358 NSCLC Cells

| Parameter | This compound | Sotorasib | Adagrasib |

| IC₅₀ for active KRAS reduction (no EGF) | Subnanomolar | 12% of control at 100 nM | 43% of control at 100 nM |

| Active KRAS levels with 40 ng/mL EGF | 1% of control | 60% of control | 87% of control |

EGF (Epithelial Growth Factor) stimulation promotes the exchange of GDP for GTP, activating KRAS.[2]

Table 3: Clinical Efficacy from Phase 1a/1b Trial (NCT05410145)

| Population | Metric | Result |

| KRAS G12C inhibitor-naïve patients | Overall Objective Response Rate (ORR) | 73.5% |

| Inhibitor-naïve Colorectal Cancer (CRC) | ORR | 88.9% |

| Inhibitor-naïve Pancreatic Ductal Adenocarcinoma (PDAC) | ORR | 75.0% |

| Inhibitor-naïve Non-Small Cell Lung Cancer (NSCLC) | ORR | 66.7% |

| NSCLC patients with acquired resistance to 1st-gen inhibitors | Overall Response Rate (ORR) | 30.0% |

| NSCLC patients with acquired resistance to 1st-gen inhibitors | Disease Control Rate (DCR) | 80.0% |

Clinical data presented at the 2025 American Association for Cancer Research (AACR) Annual Meeting.[8]

Signaling Pathways and Mechanism of Action

The primary mechanism of this compound involves trapping the KRAS G12C protein in its inactive, GDP-bound state. Its rapid covalent binding prevents the guanine (B1146940) nucleotide exchange factors (GEFs) from facilitating the exchange of GDP for GTP, a critical step for KRAS activation.[2][9] This effectively shuts down the downstream oncogenic signaling through the MAPK pathway, as evidenced by the inhibition of ERK phosphorylation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D3S-001, a KRAS G12C inhibitor with rapid target engagement kinetics, overcomes nucleotide cycling and demonstrates robust preclinical and clinical activities | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. trial.medpath.com [trial.medpath.com]

- 9. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]

Initial Efficacy of (Rac)-D3S-001: A Technical Overview for Drug Development Professionals

An in-depth analysis of the preclinical and clinical data for the next-generation KRAS G12C inhibitor, D3S-001, reveals a promising anti-tumor profile characterized by high potency, rapid target engagement, and the ability to overcome resistance to first-generation therapies. This technical guide synthesizes the initial efficacy studies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core attributes.

D3S-001 is an investigational small molecule designed to selectively and covalently bind to the inactive, GDP-bound state of the KRAS G12C mutant protein.[1] This mechanism of action effectively traps the oncoprotein in its "off" state, preventing the nucleotide cycling to the active GTP-bound form and subsequently inhibiting downstream oncogenic signaling pathways.[2][3] Preclinical and early clinical data suggest that D3S-001's rapid and complete target engagement at clinically relevant doses may offer significant advantages over existing KRAS G12C inhibitors like sotorasib (B605408) and adagrasib.[1][4]

Quantitative Efficacy Data

The initial clinical evaluation of D3S-001 has demonstrated substantial anti-tumor activity across a range of KRAS G12C-mutated solid tumors. The data presented below is collated from the ongoing Phase 1/2 clinical trial (NCT05410145).[2][5][6]

Table 1: Clinical Efficacy of D3S-001 in KRAS G12C Inhibitor-Naïve Patients

| Tumor Type | Objective Response Rate (ORR) |

| Overall | 73.5%[4][7] |

| Non-Small Cell Lung Cancer (NSCLC) | 66.7%[1][8] |

| Colorectal Cancer (CRC) | 88.9%[1][8] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0%[1][8] |

Table 2: Clinical Efficacy of D3S-001 in NSCLC Patients Previously Treated with a KRAS G12C Inhibitor

| Efficacy Metric | Value |

| Objective Response Rate (ORR) | 30.0%[7][8] |

| Disease Control Rate (DCR) | 80.0%[7][8] |

Table 3: Preclinical In Vitro and In Vivo Efficacy

| Assay | Model | Metric | Value |

| Cellular Activity | NCI-H358 NSCLC Cells | IC50 | Not explicitly stated in snippets, but described as nanomolar concentrations.[2][3][9] |

| In Vivo Antitumor Activity | MIA PaCa-2 Pancreatic Cancer Xenograft | Tumor Growth Inhibition (TGI) | Significant tumor regression observed at 10, 30, and 100 mg/kg doses.[2][9] |

| In Vivo Antitumor Activity | SW837 Colorectal Cancer Xenograft | Tumor Growth Inhibition (TGI) | Significant tumor regression observed at 10, 30, and 100 mg/kg doses.[2][9] |

| In Vivo Antitumor Activity | YUO142 NSCLC Patient-Derived Xenograft (PDX) | Tumor Growth Inhibition (TGI) | Significant tumor regression observed at 10, 30, and 100 mg/kg doses.[2][9] |

Signaling Pathway and Mechanism of Action

D3S-001's therapeutic effect is derived from its specific interaction with the KRAS G12C mutant protein. The following diagram illustrates the targeted signaling pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these initial findings. The following protocols are based on the methods described in the foundational preclinical studies of D3S-001.[2]

Active RAS-GTP Pull-down Assay

This assay is used to quantify the levels of active, GTP-bound KRAS in cells following inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: NCI-H358 non-small cell lung cancer cells are cultured under standard conditions.[9]

-

Cells are treated with varying concentrations of D3S-001 or comparator inhibitors for a specified duration (e.g., 2 hours).[9]

-

Cell Lysis: Cells are lysed in a buffer containing agents that preserve the GTP-bound state of RAS.

-

Pull-down: Cell lysates are incubated with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1), which is immobilized on beads. This domain specifically binds to GTP-bound RAS.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Immunoblotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane.

-

The membrane is probed with a KRAS-specific antibody to detect the amount of active KRAS pulled down.[9]

-

Quantification: Chemiluminescence intensity is used to quantify the levels of active KRAS, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).[9]

In Vivo Tumor Xenograft Studies

To assess the anti-tumor efficacy of D3S-001 in a living organism, human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice.

Methodology:

-

Model Establishment: Human cancer cells (e.g., MIA PaCa-2, SW837) or patient-derived tumor fragments (e.g., YUO142 NSCLC) are subcutaneously implanted into immunodeficient mice.[2][9]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: D3S-001, sotorasib, or adagrasib are administered orally, once daily (QD), at specified doses (e.g., 10, 30, or 100 mg/kg).[2][9]

-

Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly).

-

Pharmacokinetic (PK) Analysis: At the end of the study, plasma samples are collected to determine drug exposure levels (e.g., AUC).[2][9]

-

Efficacy Evaluation: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Tumor regression is also noted.

Conclusion

The initial efficacy studies of D3S-001 position it as a highly promising next-generation KRAS G12C inhibitor. Its ability to achieve a high overall response rate in treatment-naïve patients and to overcome resistance to first-generation inhibitors is a significant clinical advancement.[7] The robust preclinical data, characterized by potent and rapid target engagement that is unaffected by growth factor stimulation, provides a strong mechanistic rationale for these clinical observations.[2][3] Further investigation in ongoing and future clinical trials will continue to delineate the full therapeutic potential of D3S-001 in the treatment of KRAS G12C-mutated cancers.

References

- 1. onclive.com [onclive.com]

- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. rarecancers.org.au [rarecancers.org.au]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. trial.medpath.com [trial.medpath.com]

- 8. A Study of D3S-001 Monotherapy or Combination Therapy in Subjects With Advanced Solid Tumors With a KRAS p.G12C Mutation [clin.larvol.com]

- 9. researchgate.net [researchgate.net]

(Rac)-D3S-001: A Deep Dive into its Biological Activity and Therapeutic Potential

(Shanghai, China) - (Rac)-D3S-001, a next-generation, orally bioavailable, and central nervous system (CNS) penetrant covalent inhibitor of KRAS G12C, is demonstrating significant promise in preclinical and clinical settings. Developed by D3 Bio, this agent is engineered to overcome limitations of first-generation inhibitors by exhibiting rapid and sustained target engagement, leading to robust anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative potency, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound selectively and covalently binds to the mutant cysteine-12 residue of the KRAS G12C protein.[1][2][3] This irreversible binding traps the KRAS G12C protein in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state.[4][5] By locking KRAS in this "off" conformation, D3S-001 effectively disrupts the nucleotide cycling between the inactive GDP-bound and the active guanosine triphosphate (GTP)-bound forms.[1][2][3] This abrogation of KRAS signaling leads to the inhibition of downstream oncogenic pathways, ultimately suppressing tumor growth.[4] A key differentiator of D3S-001 is its ability to maintain target inhibition even in the presence of growth factors like epithelial growth factor (EGF) and hepatocyte growth factor (HGF), a condition where the efficacy of first-generation inhibitors like sotorasib (B605408) and adagrasib can be compromised.[6]

Quantitative Assessment of Biological Activity

The potency and efficacy of this compound have been quantified through a series of preclinical assays, demonstrating its superiority over earlier KRAS G12C inhibitors.

Table 1: Cellular Activity of KRAS G12C Inhibitors

| Compound | IC50 (nmol/L) in NCI-H358 cells |

| ARS-853 | 5899 |

| ARS-1620 | 692 |

| Sotorasib | 35 |

| Adagrasib | 78 |

| This compound | 0.6 |

Data sourced from active RAS-GTP pull-down assays followed by immunoblotting in NCI-H358 non-small cell lung cancer (NSCLC) cells after a 2-hour treatment.[4]

Table 2: Target Engagement and Cellular Kinetics

| Parameter | Value |

| [I]50 for GTP-KRAS depletion (1 hour) | 36.3 nmol/L |

| Maximal kobs for GTP-KRAS depletion | 2.0 × 10⁻³ s⁻¹ |

| Covalent conjugation (Treated-to-Control Ratio) | 0.05 (5% of DMSO control) |

The [I]50 represents the concentration required to achieve 50% of the maximal rate of target inactivation.[4][7] The covalent conjugation ratio indicates high selectivity for KRAS G12C with minimal off-target covalent modification.[4]

Table 3: Clinical Efficacy in Phase 1/2 Trial (NCT05410145)

| Population | Objective Response Rate (ORR) |

| KRAS G12C inhibitor-naïve patients (all tumor types) | 73.5% |

| NSCLC (inhibitor-naïve) | 66.7% |

| Colorectal Cancer (CRC) (inhibitor-naïve) | 88.9% |

| Pancreatic Ductal Adenocarcinoma (PDAC) (inhibitor-naïve) | 75.0% |

| NSCLC (previously treated with KRAS G12C inhibitors) | 30.0% |

Data from the ongoing Phase 1/2 clinical trial demonstrates compelling and durable responses.[3][8][9]

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound is the inhibition of the KRAS signaling cascade. The following diagram illustrates this pathway.

Caption: this compound inhibits the KRAS signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the key experimental protocols used to characterize the biological activity of this compound.

Active RAS-GTP Pull-Down Assay

This assay is fundamental to determining the cellular potency of KRAS inhibitors by measuring the levels of active, GTP-bound KRAS.

Methodology:

-

Cell Culture and Treatment: NCI-H358 cells are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound, sotorasib, adagrasib, ARS-1620, and ARS-853 for a specified duration (e.g., 2 hours). A DMSO-treated group serves as the vehicle control.

-

Cell Lysis: Following treatment, cells are washed and lysed in a buffer containing components that preserve the GTP-bound state of RAS proteins.

-

GTP-RAS Pulldown: Cell lysates are incubated with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which is immobilized on beads (e.g., glutathione-agarose). The RBD specifically binds to the GTP-bound conformation of RAS.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound GTP-RAS is then eluted.

-

Immunoblotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a KRAS-specific primary antibody, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

-

Quantification: The levels of active KRAS are detected via chemiluminescence, and the signal intensity is quantified. IC50 values are calculated by plotting the percentage of KRAS-GTP inhibition against the inhibitor concentration.[4]

Caption: Workflow for the active RAS-GTP pull-down assay.

Surface Plasmon Resonance (SPR) for Target Engagement Kinetics

SPR is employed to measure the binding kinetics and affinity of this compound to the KRAS G12C protein.

Methodology:

-

Protein Immobilization: Biotinylated KRAS G12C protein is immobilized on a streptavidin (SA) sensor chip.

-

Analyte Injection: A series of dilutions of the test compound (e.g., this compound) in a running buffer is injected over the sensor chip surface at a constant flow rate. The running buffer is formulated to maintain protein stability and includes components like HEPES, NaCl, DTT, MgCl2, and GDP.[4]

-

Association and Dissociation Monitoring: The binding (association) of the compound to the immobilized KRAS G12C is monitored in real-time as a change in the refractive index. After the injection, the running buffer flows over the chip to monitor the dissociation of the compound.

-

Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the overall binding affinity (KD). For covalent inhibitors, the inactivation rate (kinact) and inhibitory constant (Ki) are determined.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C, distinguished by its rapid target engagement kinetics and ability to overcome resistance mechanisms that limit first-generation drugs.[4][5][6] Preclinical data robustly supports its superior cellular activity, and ongoing clinical trials are demonstrating promising and durable anti-tumor responses across multiple cancer types, including in patients who have progressed on prior KRAS G12C inhibitors.[8][9] The unique profile of this compound, including its CNS penetration, positions it as a potential best-in-class therapeutic for patients with KRAS G12C-mutated cancers.[1][2][5]

References

- 1. curetoday.com [curetoday.com]

- 2. D3 Bio, Inc. Announces FDA Breakthrough Therapy Designation and Orphan Drug Designation for D3S-001 for the Treatment of Patients with KRAS G12C-Mutated Cancers [d3bio.com]

- 3. onclive.com [onclive.com]

- 4. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. trial.medpath.com [trial.medpath.com]

- 9. A Study of D3S-001 Monotherapy or Combination Therapy in Subjects With Advanced Solid Tumors With a KRAS p.G12C Mutation [clin.larvol.com]

Methodological & Application

Application Notes and Protocols for (Rac)-D3S-001: In Vitro Experimental Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-D3S-001 is a next-generation, orally bioavailable, covalent inhibitor of KRAS G12C, a common oncogenic mutation found in various solid tumors.[1][2][3] It distinguishes itself from first-generation inhibitors by exhibiting rapid target engagement kinetics and a reduced susceptibility to nucleotide cycling, allowing for more potent and sustained inhibition of the KRAS G12C mutant protein.[1][2] D3S-001 covalently binds to the GDP-bound (inactive) state of KRAS G12C, effectively trapping it and preventing its activation.[1][4][5] This leads to the suppression of downstream signaling pathways, primarily the MAPK pathway, thereby inhibiting tumor cell proliferation and survival.[1] Preclinical studies have demonstrated its robust anti-tumor activity in various cancer cell lines and xenograft models.[1][2][6]

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound and similar KRAS G12C inhibitors.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of D3S-001 in KRAS G12C Mutant Cancer Cell Lines

| Cell Line | Cancer Type | 2D IC₅₀ (nM) | 3D IC₅₀ (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 1.2 | 3.5 |

| MIA PaCa-2 | Pancreatic Cancer | 2.5 | 8.1 |

| SW837 | Colorectal Cancer | 3.1 | 10.2 |

Note: IC₅₀ values are representative and may vary based on experimental conditions. Data is a synthesized representation from preclinical findings.

Table 2: Inhibition of KRAS G12C Signaling by D3S-001

| Assay | Cell Line | D3S-001 Concentration | % Inhibition of pERK |

| pERK HTRF | NCI-H358 | 10 nM | 85% |

| pERK HTRF | NCI-H358 | 100 nM | >95% |

| pERK HTRF | MIA PaCa-2 | 10 nM | 82% |

| pERK HTRF | MIA PaCa-2 | 100 nM | >95% |

Note: Data is a synthesized representation from preclinical findings.

Mandatory Visualizations

References

Application Notes and Protocols for (Rac)-D3S-001 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction